3,4-dimethyl-N-(1-phenylpropyl)benzamide
Description
Chemical Structure and Properties 3,4-Dimethyl-N-(1-phenylpropyl)benzamide (CAS: Not explicitly provided; molecular formula inferred as C₁₉H₂₃NO) is a benzamide derivative featuring a 3,4-dimethyl-substituted aromatic ring and an N-(1-phenylpropyl) side chain.
Key structural attributes include:
- N-(1-Phenylpropyl) moiety: A branched alkyl chain with a phenyl group, which may enhance lipophilicity and modulate biological activity.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
3,4-dimethyl-N-(1-phenylpropyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-4-17(15-8-6-5-7-9-15)19-18(20)16-11-10-13(2)14(3)12-16/h5-12,17H,4H2,1-3H3,(H,19,20) |
InChI Key |
JPGPFTDABDRYKL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Functionality
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Structure : 3-Methylbenzamide with a tertiary alcohol side chain (N-(2-hydroxy-1,1-dimethylethyl)).
- Key Differences :
- The hydroxyl group in the side chain enables hydrogen bonding and metal coordination (N,O-bidentate directing group), making it suitable for catalytic C–H functionalization .
- Compared to 3,4-dimethyl-N-(1-phenylpropyl)benzamide, the absence of a phenyl group in the alkyl chain reduces aromatic interactions.
N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide ()
- Structure: Incorporates a piperazine ring and phenoxy group, enhancing structural complexity.
- Phenoxy substituents may improve solubility or target affinity in biological systems .
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